molecular formula C24H20FN3O2S B3410511 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-03-7

4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3410511
CAS No.: 897481-03-7
M. Wt: 433.5 g/mol
InChI Key: AQAQQOWQVIOHKI-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

Similar compounds have been found to target dna gyrase , a type II topoisomerase found in bacteria, which is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

It is suggested that similar compounds may have a new binding mode to dna gyrase , allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

It is known that dna gyrase, a potential target of similar compounds, plays a crucial role in the bacterial dna replication pathway . By inhibiting DNA gyrase, these compounds can prevent bacterial DNA replication, leading to the death of the bacteria.

Pharmacokinetics

Similar compounds have been used for pharmaceutical testing , suggesting that they may have suitable pharmacokinetic properties for drug development.

Result of Action

If the compound acts similarly to other dna gyrase inhibitors, it would lead to the inhibition of bacterial dna replication, resulting in the death of the bacteria .

Preparation Methods

The synthesis of 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine moiety and the phenoxybenzoyl group. Common reagents used in these reactions include fluorinating agents, piperazine, and phenoxybenzoyl chloride. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Chemical Reactions Analysis

4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Materials Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole include other benzothiazole derivatives such as:

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.

    4-(4-Methylamino)thieno[3,2-d]pyrimidin-2-yl-benzohydrazide: Exhibits significant antibacterial activity.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c25-20-10-5-11-21-22(20)26-24(31-21)28-14-12-27(13-15-28)23(29)17-6-4-9-19(16-17)30-18-7-2-1-3-8-18/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAQQOWQVIOHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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